molecular formula C11H13ClN2O5S B2855092 4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid CAS No. 102268-64-4

4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid

Cat. No. B2855092
CAS RN: 102268-64-4
M. Wt: 320.74
InChI Key: YFVYALDTWIYJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid is a chemical compound with the CAS Number: 102268-64-4 . It has a molecular weight of 320.75 and its IUPAC name is N2- [ (4-chlorophenyl)sulfonyl]glutamine . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13ClN2O5S/c12-7-1-3-8 (4-2-7)20 (18,19)14-9 (11 (16)17)5-6-10 (13)15/h1-4,9,14H,5-6H2, (H2,13,15) (H,16,17) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

X-ray Crystallography

The compound has been used in X-ray crystallography to determine the structure of the glutaric acid-amide derivative . The most striking feature of the molecular packing is the formation of supramolecular tapes mediated by carboxylic acid-O–H⋯O (carbonyl) and amide-N–H⋯O (amide) hydrogen bonding .

Anti-bacterial Activity

The compound was originally reported in 1957 in the context of potential anti-bacterial activity . This suggests that it could be used in the development of new antibiotics or other antimicrobial agents.

Inhibition of Sunflower Seedling Development

The compound has been investigated for the inhibition of sunflower seedling development . This could have applications in agriculture, for example in controlling the growth of certain plants.

Antinociceptive Properties

The compound has been studied for its antinociceptive properties . This means it could potentially be used in the development of new pain relief medications.

Synthesis of Bis-pyrazolo-1,4-dihydro-pyridines

The compound and related derivatives have been employed as intermediates in reactions leading to the synthesis of bis-pyrazolo-1,4-dihydro-pyridines . These compounds have a wide range of applications in medicinal chemistry.

Synthesis of 2,2’- (N-phenylpiperidine- 2,6-diylidene)dimalononitriles

The compound has also been used in the synthesis of 2,2’- (N-phenylpiperidine- 2,6-diylidene)dimalononitriles . These compounds are used in various chemical reactions and have potential applications in pharmaceuticals.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-amino-2-[(4-chlorophenyl)sulfonylamino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O5S/c12-7-1-3-8(4-2-7)20(18,19)14-9(11(16)17)5-6-10(13)15/h1-4,9,14H,5-6H2,(H2,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVYALDTWIYJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC(CCC(=O)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid

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